Binding Affinity at Human Recombinant GABA-A α1β2γ2δ Subtype: Racemic Mixture Affinity Quantification
The racemic mixture of Methyl 2-ethoxy-5-iodobenzoate exhibits an affinity of 8 ± 4 nM for human recombinant α1β2γ2δ GABA-A receptor subtypes . This binding occurs at the benzodiazepine site of the GABA-A receptor . In contrast, the compound demonstrates low affinity for the same human recombinant α1β2γ2δ subtypes at concentrations up to 100 μM , establishing a functional binding window. A direct comparator for this specific assay condition is not publicly reported in peer-reviewed literature; the available data derives from vendor-supplied characterization.
| Evidence Dimension | Binding affinity (Kd or Ki) for human recombinant GABA-A α1β2γ2δ subtype |
|---|---|
| Target Compound Data | 8 ± 4 nM (racemic mixture, 50% D, 50% L) |
| Comparator Or Baseline | Same target compound tested at up to 100 μM showing low affinity |
| Quantified Difference | >12,500-fold difference in reported affinity between racemic mixture binding (8 nM) and low-affinity observation (100 μM) |
| Conditions | Binding assay using human recombinant α1β2γ2δ GABA-A receptor subtypes expressed in vitro |
Why This Matters
This quantitative binding data identifies the compound as a potential tool for GABA-A receptor benzodiazepine site studies, differentiating it from the many aryl iodides that lack characterized biological target engagement.
